molecular formula C16H21Cl2NO B6178195 (2E)-4-chloro-N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pent-2-enamide CAS No. 222846-51-7

(2E)-4-chloro-N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pent-2-enamide

Cat. No.: B6178195
CAS No.: 222846-51-7
M. Wt: 314.2 g/mol
InChI Key: GGKDWEAIUIWIND-RUDMXATFSA-N
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Description

(2E)-4-chloro-N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pent-2-enamide is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its molecular formula is C15H20Cl2NO, and it features a pent-2-enamide backbone with chloro and chlorophenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-chloro-N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pent-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with 2-methylpropylamine to form N-(4-chlorobenzyl)-2-methylpropylamine.

    Addition of the Enamide Group: The intermediate is then reacted with 4-chloropent-2-enoyl chloride under controlled conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-chloro-N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pent-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro substituents, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

(2E)-4-chloro-N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pent-2-enamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-4-chloro-N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pent-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: A chalcone derivative with similar structural features.

    (2E)-3-(4-chlorophenyl)-2-phenyl-2-propenoic acid: Another compound with a similar enamide backbone.

Uniqueness

(2E)-4-chloro-N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pent-2-enamide is unique due to its specific combination of chloro and chlorophenyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

222846-51-7

Molecular Formula

C16H21Cl2NO

Molecular Weight

314.2 g/mol

IUPAC Name

(E)-4-chloro-N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pent-2-enamide

InChI

InChI=1S/C16H21Cl2NO/c1-12(2)10-19(16(20)9-4-13(3)17)11-14-5-7-15(18)8-6-14/h4-9,12-13H,10-11H2,1-3H3/b9-4+

InChI Key

GGKDWEAIUIWIND-RUDMXATFSA-N

Isomeric SMILES

CC(C)CN(CC1=CC=C(C=C1)Cl)C(=O)/C=C/C(C)Cl

Canonical SMILES

CC(C)CN(CC1=CC=C(C=C1)Cl)C(=O)C=CC(C)Cl

Purity

95

Origin of Product

United States

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